1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone
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Overview
Description
1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of two methyl groups at positions 3 and 5 on the benzofuran ring and an ethanone group at position 2. It is known for its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Friedel-Crafts acylation of 3,5-dimethylphenol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at positions ortho and para to the oxygen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: Formation of 1-(3,5-Dimethyl-1-benzofuran-2-yl)acetic acid.
Reduction: Formation of 1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxic effects on cancer cell lines.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone involves its interaction with cellular targets and pathways. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by increasing reactive oxygen species and activating caspase pathways . Additionally, it can inhibit the release of proinflammatory cytokines such as interleukin 6, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
1-(3-Methyl-1-benzofuran-2-yl)ethanone: Lacks one methyl group compared to 1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanone.
1-(3,5-Dimethyl-1-benzofuran-2-yl)acetic acid: An oxidized derivative of the original compound.
1-(3,5-Dimethyl-1-benzofuran-2-yl)ethanol: A reduced derivative of the original compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,5-dimethyl-1-benzofuran-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-7-4-5-11-10(6-7)8(2)12(14-11)9(3)13/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJLHEYDSHCIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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